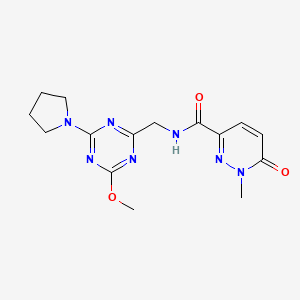![molecular formula C14H20N6O2 B2869911 N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1060183-66-5](/img/structure/B2869911.png)
N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound characterized by its unique triazolopyrimidine core structure. This molecule garners significant interest due to its potential biological and pharmacological properties, making it a focal point of various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis. A common route involves the preparation of the triazolopyrimidine core followed by the addition of the cyclohexyl and acetamide groups. Typical reaction conditions include the use of organic solvents like dichloromethane or dimethylformamide, with catalysts such as palladium on carbon or copper(I) iodide to facilitate the reactions.
Industrial Production Methods: Industrial production often mirrors the laboratory synthesis but on a larger scale, employing batch reactors or continuous flow systems to ensure consistency and yield. The optimization of reaction conditions, including temperature, pressure, and solvent ratios, is crucial to maximize efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation with reagents like N-bromosuccinimide or nucleophilic substitution using primary amines or thiols.
Major Products: The major products from these reactions vary depending on the reaction type but generally include derivatives with modified functional groups on the triazolopyrimidine ring or the cyclohexyl and acetamide substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is often studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Biologically, N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide shows promise in cell signaling studies and as a probe for understanding enzyme interactions.
Industry: Industrially, it may be used in the production of specialty chemicals and materials with advanced properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The triazolopyrimidine core is known for its ability to bind to nucleic acids or proteins, influencing cellular functions and pathways.
Comparison with Similar Compounds
7-Amino-3-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine
6-Acetyl-3-(cyclohexylamino)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
These comparisons highlight the uniqueness of the compound in terms of its structure and its potential for broader applications across various scientific fields.
So, what do you think of this fascinating molecule?
Properties
IUPAC Name |
N-cyclohexyl-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-2-20-13-12(17-18-20)14(22)19(9-15-13)8-11(21)16-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVHXMXIGBQQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3CCCCC3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
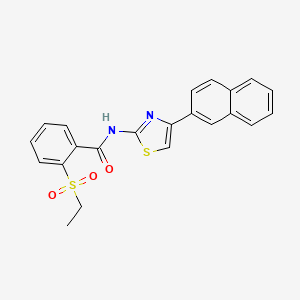
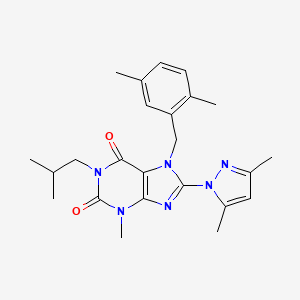
![Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2869833.png)
![methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B2869835.png)
![5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide](/img/structure/B2869836.png)
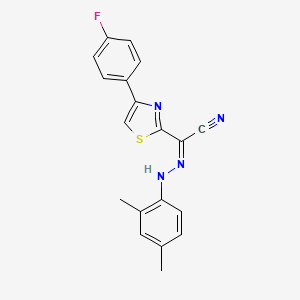
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2869838.png)
![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2869840.png)
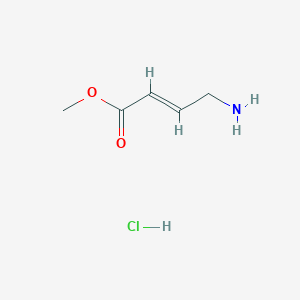
![1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2869845.png)
![(E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2869846.png)
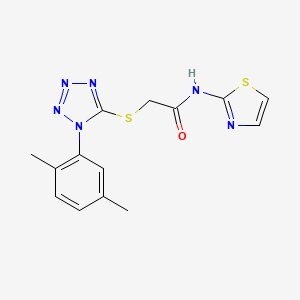
![[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol](/img/structure/B2869849.png)
